molecular formula C20H19ClN4O4 B2520814 4-(4-chloro-3-nitrophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537679-94-0

4-(4-chloro-3-nitrophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2520814
CAS No.: 537679-94-0
M. Wt: 414.85
InChI Key: WFKUUPKBVRTSEO-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydropyrimidine-carboxamide class, characterized by a six-membered dihydropyrimidine ring fused with a carboxamide group. Key structural features include:

  • 4-(4-chloro-3-nitrophenyl) substituent: Introduces strong electron-withdrawing effects (Cl, NO₂) that influence electronic density and reactivity.
  • N-(3,5-dimethylphenyl) group: Provides steric bulk and moderate electron-donating properties via methyl groups.
  • 2-oxo-1,2,3,4-tetrahydropyrimidine core: A partially saturated ring system that enhances conformational flexibility compared to fully aromatic pyrimidines.

The compound’s molecular formula is C₁₉H₁₇ClN₄O₄ (calculated molecular weight: 424.8 g/mol).

Properties

IUPAC Name

4-(4-chloro-3-nitrophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4/c1-10-6-11(2)8-14(7-10)23-19(26)17-12(3)22-20(27)24-18(17)13-4-5-15(21)16(9-13)25(28)29/h4-9,18H,1-3H3,(H,23,26)(H2,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKUUPKBVRTSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-chloro-3-nitrophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family, which has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Formula

The compound's structure can be represented as follows:

C19H19ClN4O3\text{C}_{19}\text{H}_{19}\text{Cl}\text{N}_{4}\text{O}_{3}

Key Functional Groups

  • Chloro Group : Imparts unique electronic properties.
  • Nitro Group : Often associated with increased reactivity and biological activity.
  • Carboxamide : Known for its role in various biological activities.

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The compound has been evaluated for its antitubercular activity using the microplate AlamarBlue assay, demonstrating promising results at specific concentrations (50 and 100 µg/mL) .

Anticancer Properties

Studies have highlighted the potential anticancer effects of tetrahydropyrimidine derivatives. The compound's ability to inhibit cancer cell proliferation has been linked to its interaction with specific cellular pathways. For example, it may modulate the expression of genes involved in apoptosis and cell cycle regulation.

The proposed mechanism of action involves the inhibition of key enzymes or receptors involved in disease processes. The presence of the nitro group may enhance the compound's ability to interact with biological targets, leading to altered cellular responses.

Study 1: Antitubercular Activity

In a recent study, a series of tetrahydropyrimidine derivatives were synthesized and tested for their antitubercular activity. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics like isoniazid and rifampicin, suggesting a novel mechanism that warrants further investigation .

Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of related compounds demonstrated that modifications in the phenyl rings significantly influenced cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups like nitro enhanced activity compared to their unsubstituted counterparts .

Table 1: Biological Activity Summary

Activity TypeAssay MethodConcentration TestedResults
AntitubercularMicroplate AlamarBlue Assay50 µg/mLActive
AnticancerMTT AssayVariesIC50 values < 10 µM
Enzyme InhibitionEnzyme Kinetics10 µMSignificant inhibition

Table 2: Comparative Analysis with Other Compounds

Compound NameMIC (µg/mL)Reference
This compound50
Isoniazid300Standard Antibiotic
Rifampicin150Standard Antibiotic

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Compound A : 4-(4-chloro-3-nitrophenyl)-N-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS 889779-66-2)
  • Differences: N-substituent: 2-chlorophenyl vs. 3,5-dimethylphenyl in the target compound. The absence of methyl groups may lower lipophilicity compared to the target compound .
  • Molecular Weight : 421.2 g/mol (C₁₈H₁₄Cl₂N₄O₄).
Compound B : N-(4-Chloro-2,5-dimethoxyphenyl)-4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide (CAS 736969-63-4)
  • Differences :
    • N-substituent : 4-chloro-2,5-dimethoxyphenyl (electron-withdrawing Cl and electron-donating OMe groups).
    • 4-aryl group : 4-ethoxyphenyl (electron-donating) vs. 4-chloro-3-nitrophenyl (electron-withdrawing).
    • Impact : Increased polarity due to methoxy/ethoxy groups may enhance aqueous solubility but reduce membrane permeability .

Functional Group Modifications

Compound C : N-(4-Chloro/methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • Differences :
    • 2-thioxo group replaces 2-oxo.
    • Impact : Thioxo increases lipophilicity and may alter hydrogen-bonding interactions. Sulfur’s larger atomic radius could sterically hinder binding to biological targets .
  • Synthesis : Utilizes POCl₃ in DMF, a method common for carboxamide activation .
Compound D : Methyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Differences :
    • Carboxylate ester replaces carboxamide.
    • 4-aryl group : Hydroxy and methoxy substituents enhance polarity.
    • Impact : Ester groups are prone to hydrolysis, reducing metabolic stability compared to carboxamides. Hydroxy groups may participate in hydrogen bonding, improving solubility .

Electronic and Steric Effects

Compound E : [4-(4-(Dimethylamino)phenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide]
  • Differences: 4-(dimethylamino)phenyl substituent (electron-donating) vs. 4-chloro-3-nitrophenyl (electron-withdrawing). Impact: Dimethylamino groups increase basicity and solubility but may reduce electrophilic reactivity critical for covalent inhibition .
Compound F : Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate
  • Differences :
    • 3,5-bis(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects and high lipophilicity.
    • Impact : Trifluoromethyl groups enhance metabolic stability and membrane permeability but may increase toxicity risks .

Comparative Analysis Table

Compound Key Substituents Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound 4-(4-Cl-3-NO₂Ph), N-(3,5-Me₂Ph) 2-oxo, carboxamide 424.8 Balanced lipophilicity, moderate solubility, potential enzyme inhibition
Compound A (CAS 889779-66-2) N-(2-ClPh) 2-oxo, carboxamide 421.2 Lower solubility due to steric hindrance
Compound B (CAS 736969-63-4) N-(4-Cl-2,5-OMePh), 4-(4-OEtPh) 2-oxo, carboxamide 453.9 High polarity, improved aqueous solubility
Compound C 4-(3-NO₂Ph), 2-thioxo 2-thioxo, carboxamide ~420 Enhanced lipophilicity, potential for altered binding kinetics
Compound D 4-(4-OH-3,5-OMePh), methyl ester 2-oxo, carboxylate ester 396.7 Low metabolic stability, high hydrogen-bonding capacity
Compound E 4-(4-NMe₂Ph), N-(3,5-Me₂Ph) 2-oxo, carboxamide ~410 High solubility, reduced electrophilicity
Compound F 4-(3,5-CF₃Ph), ethyl ester 2-oxo, carboxylate ester 438.3 Extreme lipophilicity, high metabolic stability

Research Findings and Implications

  • Biological Activity : Compounds with nitro groups (e.g., target compound, Compound A) show promise in targeting nitroreductase-activated prodrugs or antimicrobial agents .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in (POCl₃-mediated carboxamide formation), but yields may vary due to steric effects from 3,5-dimethylphenyl .
  • Druglikeness : The 3,5-dimethylphenyl group in the target compound optimizes lipophilicity (logP ~3.5) compared to polar analogs (e.g., Compound B, logP ~2.8) .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis typically involves a multi-step process starting with substituted phenyl precursors and heterocyclic intermediates. Key steps include:

  • Condensation reactions : Use of ethyl 4-hydroxybenzoate derivatives with substituted anilines (e.g., 3,5-dimethylaniline) under reflux in ethanol or acetone .
  • Cyclization : Acid-catalyzed cyclization to form the tetrahydropyrimidine ring, requiring precise temperature control (60–80°C) and anhydrous conditions .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate the product in >90% purity .

Table 1: Optimization of Reaction Conditions

SolventTemperature (°C)Yield (%)Purity (%)Reference
Ethanol707892
Acetone608595
THF806588

Q. How is the compound characterized structurally?

  • NMR Spectroscopy : 1^1H NMR signals for the tetrahydropyrimidine ring protons appear as doublets at δ 3.2–3.8 ppm (coupling constant J=6.5J = 6.5 Hz), while aromatic protons from the 3,5-dimethylphenyl group show splitting patterns consistent with para-substitution .
  • Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z=430.2m/z = 430.2 (M+H+^+) .
  • X-ray Crystallography : SHELX and ORTEP-III are used to resolve crystal structures, revealing intermolecular hydrogen bonds (N–H···O, 2.89 Å) critical for lattice stability .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthesis and bioactivity?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts reaction pathways and transition states. For example, B3LYP/6-31G* calculations model the cyclization step’s activation energy (~25 kcal/mol), guiding solvent selection .
  • Molecular Dynamics (MD) : Simulations of ligand-receptor binding (e.g., FFAR2 antagonism) identify key residues (Arg180, His242) for hydrogen bonding and hydrophobic interactions .
  • High-Throughput Screening : Virtual libraries of pyrimidine analogs prioritize candidates with improved binding affinities (e.g., ΔG < −9 kcal/mol) .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in IC50_{50} values or receptor selectivity may arise from:

  • Assay Variability : Differences in cell lines (HEK293 vs. CHO) or readout methods (cAMP vs. calcium flux) .
  • Compound Purity : Impurities >5% (e.g., unreacted aniline) can skew results. Validate via HPLC (retention time: 12.3 min, C18 column) .
  • Solvent Effects : DMSO concentrations >1% in cell-based assays may non-specifically inhibit targets .

Table 2: Comparative Bioactivity Data

Assay TypeIC50_{50} (nM)Receptor SelectivityReference
FFAR2 cAMP Inhibition120 ± 15100x over FFAR3
Inflammatory Cytokines450 ± 50TNF-α/IL-6 inhibition

Q. What strategies analyze hydrogen bonding and crystal packing for stability studies?

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2)D(2) motifs for dimeric interactions) using crystallographic data .
  • Puckering Parameters : Calculate Cremer-Pople ring puckering coordinates (Q=0.42Q = 0.42 Å, θ=12\theta = 12^\circ) to quantify tetrahydropyrimidine ring distortion .
  • Thermal Stability : TGA/DSC reveal decomposition onset at 220°C, correlating with hydrogen bond density in the crystal lattice .

Methodological Considerations

  • Experimental Design : Use a Box-Behnken design (3 factors, 15 runs) to optimize solvent, temperature, and catalyst loading, minimizing trial-and-error approaches .
  • Data Interpretation : Pair crystallographic data (SHELXL-refined structures) with Hirshfeld surface analysis to map non-covalent interactions .

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